molecular formula C25H21ClN4O2 B6582477 5-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(3,4-dimethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1040672-67-0

5-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(3,4-dimethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Número de catálogo: B6582477
Número CAS: 1040672-67-0
Peso molecular: 444.9 g/mol
Clave InChI: OIQDNENRDQSHCW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Its structure features:

  • A pyrazolo[1,5-a]pyrazin-4-one core, which provides a rigid heterocyclic framework.
  • A 2-(3,4-dimethylphenyl) substituent at position 2, contributing hydrophobic and steric effects.
  • A 5-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl} group at position 5, introducing a chlorinated oxazole ring that may enhance binding interactions.

Its synthesis likely involves multi-step coupling reactions, as seen in analogous compounds .

Propiedades

IUPAC Name

5-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN4O2/c1-15-7-8-18(11-16(15)2)21-13-23-25(31)29(9-10-30(23)28-21)14-22-17(3)32-24(27-22)19-5-4-6-20(26)12-19/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQDNENRDQSHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC(=CC=C5)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 5-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(3,4-dimethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and pharmacokinetic profiles based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H21ClN4OC_{22}H_{21}ClN_4O with a molecular weight of approximately 396.89 g/mol. The structure includes a pyrazolo[1,5-a]pyrazin core, substituted with an oxazole moiety and chlorophenyl groups.

PropertyValue
Molecular FormulaC22H21ClN4O
Molecular Weight396.89 g/mol
LogP4.0811
Polar Surface Area67.662 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors1

Antimicrobial Activity

Recent studies have demonstrated that derivatives of the pyrazolo[1,5-a]pyrazin class exhibit significant antimicrobial properties. For instance, compounds structurally related to the target molecule have shown Minimum Inhibitory Concentrations (MICs) ranging from 14 μg/mL to 56.2 μg/mL against various bacterial strains including Pseudomonas aeruginosa and Staphylococcus epidermidis .

Case Study:
In a comparative study on antimicrobial efficacy, a derivative with a similar structure was tested against E. coli and C. albicans, yielding MIC values of 28.1 μg/mL and 14 μg/mL respectively . These findings suggest that the target compound may possess comparable or enhanced antimicrobial activity.

The proposed mechanisms by which these compounds exert their antimicrobial effects include:

  • Disruption of Biofilm Formation: Certain derivatives have been observed to inhibit biofilm formation in Pseudomonas aeruginosa, indicating a potential non-bactericidal mechanism that alters bacterial cell surfaces rather than killing the bacteria directly .
  • Inhibition of Peptidoglycan Synthesis: Some related compounds were predicted to inhibit enzymes involved in peptidoglycan synthesis, crucial for bacterial cell wall integrity .

Pharmacokinetic Profile

In silico studies have indicated favorable pharmacokinetic properties for compounds in this class. Parameters such as absorption, distribution, metabolism, and excretion (ADME) suggest that these compounds could be viable candidates for further development in medicinal chemistry .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Features

The table below highlights key structural differences between the target compound and its closest analogs:

Compound Core Structure R1 (Position 2) R2 (Position 5) Key Features
Target Compound Pyrazolo[1,5-a]pyrazin-4-one 3,4-Dimethylphenyl [2-(3-Chlorophenyl)-5-methyl-oxazol-4-yl]methyl Chloro, methyl groups enhance hydrophobicity
Analog from Pyrazolo[1,5-a]pyrazin-4-one 3-Chloro-4-ethoxyphenyl [2-(4-Ethoxy-3-methoxyphenyl)-5-methyl-oxazol-4-yl]methyl Ethoxy/methoxy groups improve solubility
Analog from Pyrazolo[1,5-a]pyrazin-4-one 4-Chlorophenyl 3,4-Dimethoxyphenethyl Phenethyl chain adds conformational flexibility
Key Observations:

The analog in replaces dimethyl groups with ethoxy and methoxy substituents, which may improve solubility but introduce metabolic liabilities (e.g., hydrolysis).

Steric and Electronic Profiles: The methyl group on the oxazole ring (target compound) minimizes steric hindrance compared to bulkier substituents in .

Chlorine Substitution :

  • Chlorine at the 3-position (target compound) vs. 4-position () may alter electronic interactions (e.g., dipole effects or π-π stacking).

Implications for Drug Design

  • Metabolic Stability : Methyl groups (target) are more metabolically stable than ethoxy/methoxy groups (), which are prone to oxidative or hydrolytic degradation.
  • Binding Affinity : The rigid oxazole ring in the target compound may enhance target engagement compared to the flexible phenethyl chain in .
  • Solubility-Bioavailability Trade-off : The target’s hydrophobicity could limit solubility but improve blood-brain barrier penetration, whereas ’s polar substituents may favor renal excretion.

Computational and Crystallographic Insights

  • Structural Determination : The use of SHELXL () is inferred for crystallographic refinement of such complex heterocycles.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.